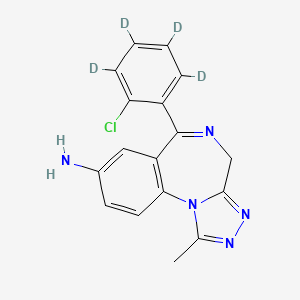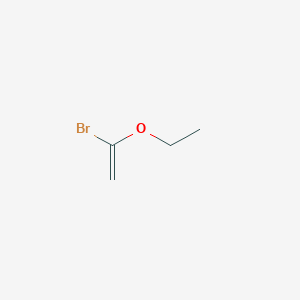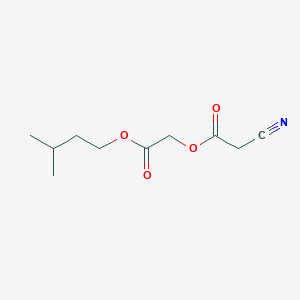
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is a chemical compound with the molecular formula C₁₀H₁₇NO₄. This compound is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage. Esters are known for their pleasant odors and are often used in fragrances and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester typically involves the esterification of acetic acid derivatives with alcohols. One common method is the reaction of cyanoacetic acid with 3-methylbutanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Cyanoacetic acid+3-methylbutanolH2SO4Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where the reactants are mixed and heated under controlled conditions to optimize yield and purity. The use of catalysts and solvents can vary depending on the specific requirements of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield cyanoacetic acid and 3-methylbutanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or alcohols.
Major Products
Hydrolysis: Cyanoacetic acid and 3-methylbutanol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester involves its interaction with specific molecular targets and pathways. The ester bond can be hydrolyzed by esterases, releasing cyanoacetic acid and 3-methylbutanol, which can then participate in various biochemical pathways. The cyano group can also interact with nucleophiles, leading to the formation of new compounds with potential biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: An ester with a fruity odor, used in flavorings and fragrances.
Butyl propionate: An ester with similar structural features, used in perfumes and as a solvent.
Uniqueness
Acetic acid, cyano-, 2-(3-methylbutoxy)-2-oxoethyl ester is unique due to the presence of both a cyano group and an ester linkage, which imparts distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102069-18-1 |
|---|---|
Molekularformel |
C10H15NO4 |
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
[2-(3-methylbutoxy)-2-oxoethyl] 2-cyanoacetate |
InChI |
InChI=1S/C10H15NO4/c1-8(2)4-6-14-10(13)7-15-9(12)3-5-11/h8H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
QMPRMJHRYDLCEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)COC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



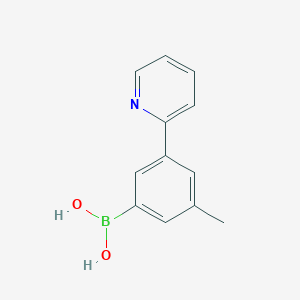

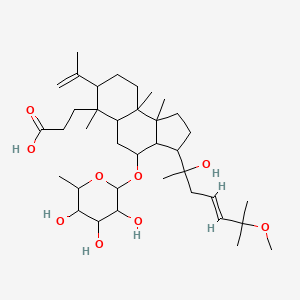

![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
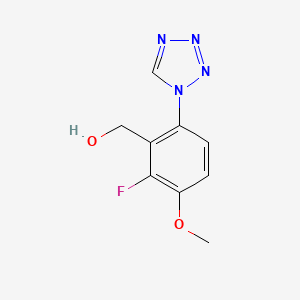

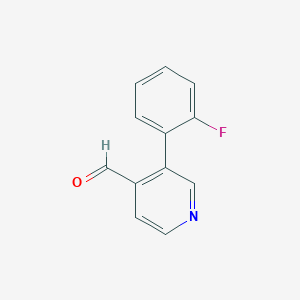
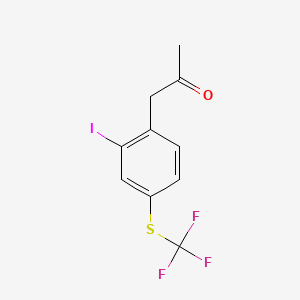
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
